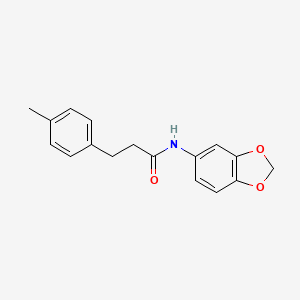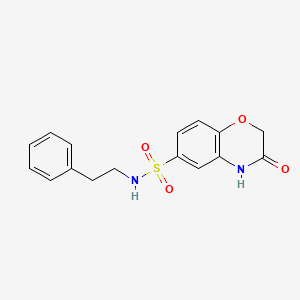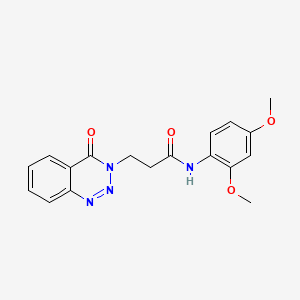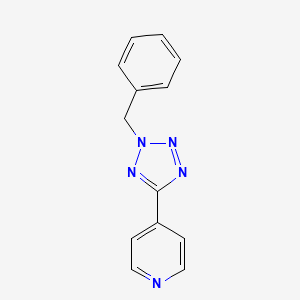
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)propanamide
説明
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)propanamide, also known as Methylenedioxymethamphetamine (MDMA), is a synthetic psychoactive drug that alters mood and perception. It is commonly referred to as ecstasy or Molly in the recreational drug market. While MDMA has gained popularity in the party scene, it has also been the subject of scientific research due to its potential therapeutic effects.
作用機序
MDMA acts primarily on the serotonin system, increasing the release and blocking the reuptake of serotonin in the brain. This leads to an increase in feelings of well-being, empathy, and sociability. MDMA also affects the release of other neurotransmitters, including dopamine and norepinephrine, which contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MDMA use can lead to a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use has been associated with neurotoxicity and cognitive impairment.
実験室実験の利点と制限
MDMA has been used in preclinical and clinical studies to investigate its potential therapeutic effects. However, there are limitations to using the drug in research, including its legal status and potential for abuse. Researchers must also consider the potential risks and ethical implications of administering the drug to study participants.
将来の方向性
MDMA research is an active area of investigation, with ongoing studies focusing on its potential therapeutic effects in a range of conditions, including PTSD, anxiety, and addiction. Future research may also explore the neurobiological mechanisms underlying MDMA's effects and potential strategies for minimizing its adverse effects.
In conclusion, MDMA is a synthetic psychoactive drug that has gained popularity in the recreational drug market. However, it has also been the subject of scientific research due to its potential therapeutic effects. MDMA-assisted psychotherapy has been granted breakthrough therapy designation by the FDA for the treatment of PTSD. While MDMA research is an active area of investigation, researchers must consider the potential risks and ethical implications of administering the drug to study participants.
科学的研究の応用
MDMA has been studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety in terminally ill patients. The drug has been shown to increase empathy, reduce fear and defensiveness, and enhance communication in clinical settings. MDMA-assisted psychotherapy has been granted breakthrough therapy designation by the US Food and Drug Administration (FDA) for the treatment of PTSD.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-2-4-13(5-3-12)6-9-17(19)18-14-7-8-15-16(10-14)21-11-20-15/h2-5,7-8,10H,6,9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMFZABEJUPITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4418448.png)

![3-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4418459.png)

![8-amino-N-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b]-1,5-naphthyridine-7-carboxamide](/img/structure/B4418471.png)
![1,3-dimethyl-5-phenyl-6-quinolin-8-yl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4418481.png)

![4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4418494.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B4418503.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4418520.png)
![N-ethylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B4418532.png)
![methyl 6-(2-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4418535.png)